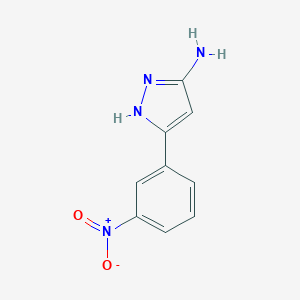

3-(3-nitrophenyl)-1H-pyrazol-5-amine

概要

説明

3-(3-Nitrophenyl)-1H-pyrazol-5-amine (3NPP) is a versatile synthetic compound with a wide range of applications in scientific research. It is a nitroaromatic compound, belonging to the class of nitrophenylpyrazoles, which are known for their high reactivity and stability. 3NPP is widely used in the synthesis of various organic and inorganic compounds, as well as in the study of biochemical and physiological processes.

科学的研究の応用

Structural and Reactivity Analysis

- Intramolecular Hydrogen Bonding : Pyrazole derivatives, including compounds similar to 3-(3-nitrophenyl)-1H-pyrazol-5-amine, have been studied for their reactivity and intramolecular hydrogen bonding. These factors significantly influence their reactivity in the synthesis of quinoxalines (Szlachcic et al., 2020).

Molecular Structure and Computational Studies

- Structural Characteristics : The molecular and supramolecular structure of pyrazole derivatives is analyzed through experimental and computational methods, including X-ray diffraction and DFT calculations, providing insights into their structural properties (Cuenú et al., 2017).

Spectral and Electronic Properties

- Spectral Characteristics : The impact of functional groups on the spectral characteristics of conjugated pyrazoles, such as energy band gaps and tautomeric behavior, is a key area of study. This research helps in understanding their electronic properties (Ibnaouf et al., 2019).

Synthetic Methodology and Characterization

- Synthesis and Characterization : Research into the synthesis and characterization of pyrazole derivatives, including crystallographic analysis and theoretical property calculations, contributes to understanding their potential applications in various fields, such as pharmaceuticals (Titi et al., 2020).

Reactions with Other Compounds

- Reactivity with Hydrazines : Studies explore the reactions of pyrazole derivatives with compounds like hydrazines, leading to the synthesis of various derivatives. This research is vital for developing new chemical entities (Şener et al., 2002).

Energetic Material Applications

- Energetic Properties : The impact of amino substituents on the structural and energetic properties of nitroazoles, including pyrazole derivatives, is studied. This research is crucial for the design of energetic materials (Zhao et al., 2014).

Theoretical and Experimental Studies

- Spectroscopic and Theoretical Investigations : New pyrazole derivatives are synthesized and characterized using spectroscopic methods and theoretical calculations. Such studies help in the development of novel compounds with potential applications (Özkınalı et al., 2018).

Synthesis Optimization

- Synthesis Optimization for Pharmaceuticals : Research is conducted to develop environmentally benign and cost-effective synthetic routes for pyrazole derivatives. This is significant for pharmaceutical manufacturing (Yang et al., 2014).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Related compounds such as 2-(3-nitrophenyl)acetic acid have been found to target penicillin g acylase in escherichia coli . Another compound, Monoamine oxidase type B (MAO-B), has been targeted by similar nitrophenyl compounds .

Mode of Action

For instance, Nimodipine, a nitrophenyl compound, binds specifically to L-type voltage-gated calcium channels . Another nitrophenyl compound, tris(3-nitrophenyl) phosphine, has been found to exert gas-condensed phase flame-retardant effect .

Biochemical Pathways

For instance, 4-fluoro-3-nitrophenyl azide has been used for biomolecule immobilization and bioconjugation .

Pharmacokinetics

It was found that Ro-61-8048 concentrations in mouse plasma after JM6 administration originate from a Ro-61-8048 impurity (<0.1%) in JM6 .

Result of Action

Studies on antibodies against (4-hydroxy-3-nitrophenyl)acetyl (np) have shown that somatic hypermutation (shm) increases antibody (ab) affinity .

特性

IUPAC Name |

5-(3-nitrophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-2-1-3-7(4-6)13(14)15/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOZXWGNMBEDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395665 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142338-69-0 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

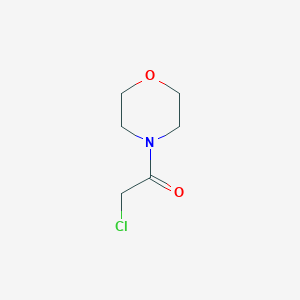

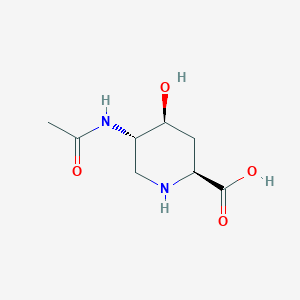

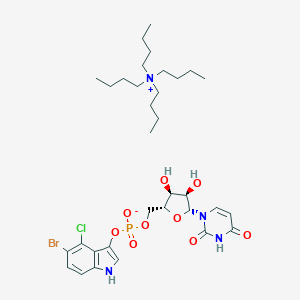

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)

![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)